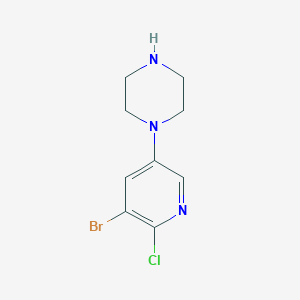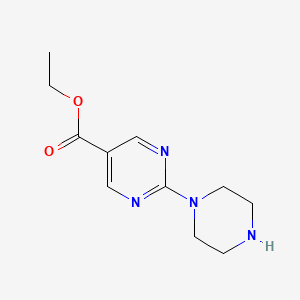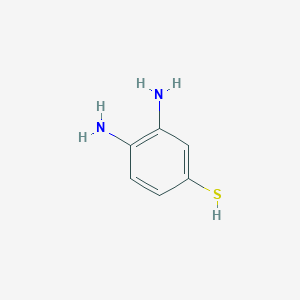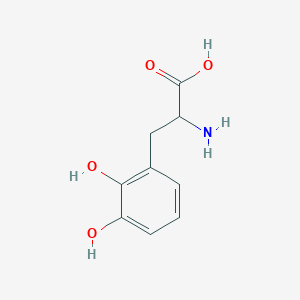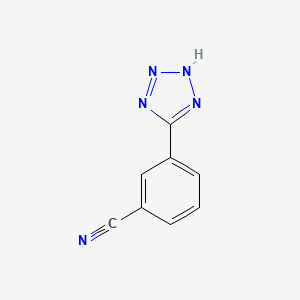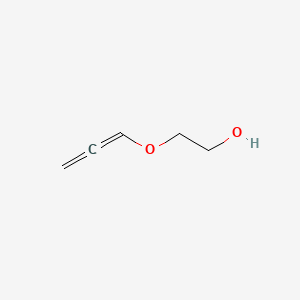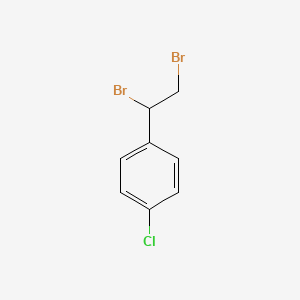
4-Bromo-8-chloro-2-(trifluoromethyl)quinoline
Vue d'ensemble
Description
“4-Bromo-8-chloro-2-(trifluoromethyl)quinoline” is a chemical compound with the empirical formula C10H4BrClF3N . It is a solid substance and is used as a laboratory chemical .
Molecular Structure Analysis
The molecular weight of “4-Bromo-8-chloro-2-(trifluoromethyl)quinoline” is 310.5 . The SMILES string representation of the molecule is FC(F)(C1=CC(Br)=C2C=C(C=CC2=N1)Cl)F .Physical And Chemical Properties Analysis
“4-Bromo-8-chloro-2-(trifluoromethyl)quinoline” is a solid substance . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Approaches : Various methods have been developed for synthesizing derivatives of 4-bromo-8-chloro-2-(trifluoromethyl)quinoline. One such method involves the cyclization-condensation of anilines with trifluoroacetoacetate, followed by specific reactions to produce bromo and chloro quinolines (Marull & Schlosser, 2003).
Chemical Transformation : These compounds can be further transformed into various functionalized products through processes like halogen/metal exchange, hydrogen/metal exchange, and electrophilic substitution, demonstrating their versatility in chemical synthesis (Marull & Schlosser, 2003).
Applications in Organic Chemistry
Formation of 1,2,3-Triazoles : Derivatives of 4-bromo-8-chloro-2-(trifluoromethyl)quinoline, such as 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline, have been synthesized and found to exhibit antimicrobial and antimalarial properties, highlighting their potential in medicinal chemistry (Parthasaradhi et al., 2015).
Synthesis of Quinoline Derivatives : Another study demonstrates a general method for synthesizing halogen-substituted quinolines, which are crucial components in various polycyclic compounds, indicating their significance in the development of complex organic molecules (Shvartsberg & Kolodina, 2008).
Potential in Drug Discovery and Development
Antitumor Properties : Some halogen-substituted 4-(3,3-dimethyl-1-triazeno)quinolines, structurally related to 4-bromo-8-chloro-2-(trifluoromethyl)quinoline, show promising antitumor activity, suggesting the potential of these compounds in the development of cancer therapies (Lin & Loo, 1978).
Antimicrobial Activity : Novel quinoline derivatives carrying the 1,2,4-triazole moiety, akin to the structure of 4-bromo-8-chloro-2-(trifluoromethyl)quinoline, have shown significant antimicrobial activities, further indicating the potential of such compounds in pharmaceutical applications (Eswaran, Adhikari & Shetty, 2009).
Safety and Hazards
This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of skin contact, it’s advised to wash with plenty of soap and water .
Propriétés
IUPAC Name |
4-bromo-8-chloro-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrClF3N/c11-6-4-8(10(13,14)15)16-9-5(6)2-1-3-7(9)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXFUTKZNOQJSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437654 | |
| Record name | 4-bromo-8-chloro-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-8-chloro-2-(trifluoromethyl)quinoline | |
CAS RN |
57124-18-2 | |
| Record name | 4-bromo-8-chloro-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Propanedinitrile, [[4-hydroxy-3,5-bis(1-methylethyl)phenyl]methylene]-](/img/structure/B1600224.png)
